molecular formula C28H18N2O4 B12649055 9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- CAS No. 73545-20-7

9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy-

Cat. No.: B12649055
CAS No.: 73545-20-7
M. Wt: 446.5 g/mol
InChI Key: VGLPOZUMOIZVRX-HNRBIFIRSA-N
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Description

9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- is an organic compound with the molecular formula C₁₄H₈O₄. This compound is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at specific positions on the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- typically involves the oxidative dehydrogenation of precursor compounds. One common method includes the use of silver (I) oxide in 1,4-dioxane to convert specific anthracene derivatives into the desired dihydroxyanthraquinone . The reaction conditions often require controlled temperatures and the presence of oxidizing agents to facilitate the formation of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar oxidative processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the anthraquinone core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Silver (I) oxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing therapeutic agents, particularly in cancer treatment.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- involves its interaction with molecular targets such as enzymes and DNA. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or the induction of DNA damage, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.

    1,4-Dihydroxyanthraquinone (Quinizarin): Used in the production of dyes and pigments.

    1,8-Dihydroxyanthraquinone (Dantron): Studied for its laxative properties.

Uniqueness

9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

73545-20-7

Molecular Formula

C28H18N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

(5S,20R)-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3,6,8,10,12,14,16,18,21,23,25,27,29-tetradecaene-5,12,20,27-tetrol

InChI

InChI=1S/C28H18N2O4/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)9-11-19-23(21)29-20-12-10-18-22(24(20)30-19)28(34)16-8-4-2-6-14(16)26(18)32/h1-12,27-28,31-34H/t27-,28+

InChI Key

VGLPOZUMOIZVRX-HNRBIFIRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@H](C3=C4C(=NC5=C6[C@H](C7=CC=CC=C7C(=C6C=CC5=N4)O)O)C=CC3=C2O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C4C(=NC5=C6C(C7=CC=CC=C7C(=C6C=CC5=N4)O)O)C=CC3=C2O)O

Origin of Product

United States

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